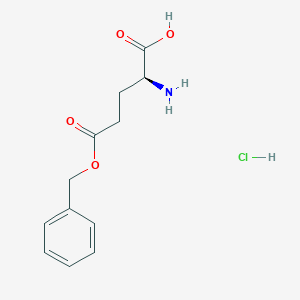

Glutamic acid gamma-benzyl ester

Übersicht

Beschreibung

Glutamic acid gamma-benzyl ester is an organic compound derived from glutamic acid and benzyl alcohol. It is commonly used in the synthesis of polymers for biological applications, such as drug delivery systems and biodegradable materials . The compound is known for its stability and resistance to enzymatic hydrolysis, making it a valuable tool in various scientific research fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glutamic acid gamma-benzyl ester can be synthesized through the esterification of glutamic acid with benzyl alcohol. The reaction typically involves the use of a condensing agent and a solvent. One common method involves dissolving glutamic acid in tetrahydrofuran (THF) and reacting it with triphosgene at a controlled temperature of 45-55°C. The reaction mixture is then precipitated in a non-polar solvent like hexane to obtain the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization and filtration techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Glutamic acid gamma-benzyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to glutamic acid and benzyl alcohol under acidic or basic conditions.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Substitution: Nucleophiles such as amines or thiols.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

Hydrolysis: Glutamic acid and benzyl alcohol.

Substitution: Various substituted glutamic acid derivatives.

Oxidation and Reduction: Oxidized or reduced forms of the ester.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview

Glutamic acid gamma-benzyl ester is a crucial building block in the synthesis of peptides. Its structure allows for the formation of complex polypeptide chains, which are essential in various biological functions.

Key Applications

- Solid-Phase Peptide Synthesis (SPPS): Glu(OBzl) is used to create protected amino acid derivatives that facilitate the stepwise assembly of peptides on solid supports.

- Bioactive Peptides: Researchers utilize this compound to develop peptides with therapeutic potential, enhancing their stability and bioavailability.

Case Study

A study demonstrated the successful synthesis of a peptide using Glu(OBzl) as a key intermediate, which showed improved efficacy in targeting specific receptors in cancer therapy .

Drug Development

Overview

In pharmaceutical research, this compound plays a significant role in developing new drugs that target specific biological pathways.

Key Applications

- Targeted Drug Delivery: The compound is incorporated into drug formulations to enhance delivery mechanisms.

- Therapeutic Agents: It has been investigated for its potential in creating drugs that modulate neurotransmitter systems, particularly in neurodegenerative diseases.

Data Table: Drug Development Applications

| Application Type | Description |

|---|---|

| Targeted Therapy | Enhances specificity of drug action through receptor targeting. |

| Neurotransmitter Modulation | Aids in developing drugs for conditions like Alzheimer's and Parkinson's disease. |

Bioconjugation

Overview

Bioconjugation involves attaching biomolecules to surfaces or other molecules, an area where this compound is extensively applied.

Key Applications

- Diagnostics: Used to label antibodies for imaging and detection purposes.

- Therapeutics: Facilitates the development of antibody-drug conjugates (ADCs), improving the efficacy of cancer treatments.

Case Study

Research involving Glu(OBzl) highlighted its effectiveness in creating ADCs that selectively deliver cytotoxic agents to tumor cells while sparing healthy tissues .

Neuroscience Research

Overview

Glu(OBzl) derivatives are pivotal in neuroscience research, particularly in studying neurotransmitter signaling pathways.

Key Applications

- Neurotransmitter Studies: Helps elucidate mechanisms of action for neurotransmitters like glutamate.

- Drug Discovery: Used in screening compounds that affect neuronal signaling, aiding in the development of treatments for psychiatric disorders.

Data Table: Neuroscience Applications

| Application Type | Description |

|---|---|

| Neurotransmitter Research | Investigates roles of glutamate in synaptic transmission and plasticity. |

| Psychiatric Disorder Treatments | Aids in discovering new pharmacological agents for mental health conditions. |

Material Science

Overview

In material science, this compound is explored for its potential in creating advanced materials.

Key Applications

- Hydrogels: Utilized in developing biocompatible hydrogels for drug delivery systems and tissue engineering.

- Polymer Synthesis: Acts as a precursor for synthesizing polymers with specific biological functionalities.

Case Study

A recent study reported the use of Glu(OBzl) in synthesizing bioreducible polymers that can release therapeutic agents under specific conditions, demonstrating its utility in controlled drug delivery systems .

Wirkmechanismus

The mechanism of action of glutamic acid gamma-benzyl ester involves its incorporation into polymers and proteinsThis enables the creation of tailored materials with specific properties, such as biocompatibility and responsiveness to environmental stimuli . The molecular targets and pathways involved depend on the specific application and the functional groups introduced .

Vergleich Mit ähnlichen Verbindungen

Glutamic acid gamma-benzyl ester is unique due to its stability and resistance to enzymatic hydrolysis. Similar compounds include:

Glutamic acid gamma-methyl ester: Less stable and more prone to hydrolysis.

Aspartic acid beta-benzyl ester: Similar esterification but with aspartic acid, leading to different reactivity and applications

Biologische Aktivität

Glutamic acid gamma-benzyl ester (Z-D-glutamic acid γ-benzyl ester) is a significant compound in organic synthesis and pharmaceutical research. Its unique properties and biological activities make it a valuable building block in peptide synthesis, drug development, and bioconjugation. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

This compound is an ester derivative of glutamic acid that features a benzyl group attached to the gamma carbon. This modification enhances its lipophilicity, allowing it to cross biological membranes more easily, which is particularly beneficial for central nervous system (CNS) applications.

Biological Activity

1. Peptide Synthesis

- Role : The compound serves as a key building block in the synthesis of peptides, particularly for pharmaceuticals. Its structure allows for the introduction of functionalities that enhance therapeutic potential.

- Applications : It is used in creating peptide drugs aimed at treating various conditions, including neurological disorders. The ability to modify the peptide structure can lead to improved efficacy and specificity in targeting diseases .

2. Drug Development

- CNS Targeting : this compound is noted for its capacity to cross the blood-brain barrier, making it a candidate for developing drugs targeting CNS disorders. Research indicates that compounds derived from this ester can exhibit neuroprotective effects and enhance cognitive functions.

- Case Study : In a study focusing on neuroactive peptides, derivatives of this compound demonstrated significant improvements in synaptic plasticity and memory retention in animal models .

3. Bioconjugation

- Mechanism : The compound is utilized in bioconjugation processes, where it aids in attaching biomolecules to drugs or imaging agents. This enhances the specificity and efficacy of therapies by targeting diseased tissues more effectively.

- Research Findings : Studies have shown that conjugates formed with this compound exhibit increased uptake in cancer cells compared to unconjugated drugs, indicating its potential in targeted cancer therapies .

Enzymatic Activity

Enzymatic reactions involving this compound have been extensively studied:

- Ester Hydrolysis : Enzymes such as lipases and esterases catalyze the hydrolysis of this compound, leading to the release of active glutamic acid derivatives. These reactions are crucial for producing enantiopure compounds used in pharmaceuticals.

- Biocatalytic Approaches : Recent research has explored various biocatalytic methods for synthesizing α-benzyl L-glutamate from glutamic acid derivatives using proteases and lipases, achieving yields up to 81% .

Data Table

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₃N₁O₄ |

| Molecular Weight | 225.23 g/mol |

| Solubility | Soluble in ethanol and methanol |

| Melting Point | 7 - 11 °C |

| Biological Applications | Peptide synthesis, drug development |

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4.ClH/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,15,16);1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZLPPLZPHSRHJ-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.